3-Phenoxybenzhydrazide
Description
3-Phenoxybenzhydrazide (CAS: 206761-84-4) is a hydrazide derivative with the molecular formula C₁₃H₁₂N₂O₂ and a monoisotopic mass of 228.08987 Da . It serves as a critical intermediate in synthesizing hydrazones and other bioactive compounds, particularly in pharmaceutical and agrochemical research. Its structure features a benzohydrazide core substituted with a phenoxy group at the 3-position, enabling versatile reactivity with aldehydes and ketones to form hydrazones . Characterization methods such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely employed to confirm its purity and structural integrity .
Properties
IUPAC Name |
3-phenoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-13(16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXBWWYRSXTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345840 | |
| Record name | 3-Phenoxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-84-4 | |
| Record name | 3-Phenoxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-84-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxybenzhydrazide can be synthesized through the reaction of 3-phenoxybenzoic acid with hydrazine hydrate . The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C₁₃H₁₀O₃+N₂H₄→C₁₃H₁₂N₂O₂+H₂O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxybenzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenoxybenzoic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxybenzhydrazide derivatives.
Scientific Research Applications
3-Phenoxybenzhydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzhydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Analogs: Comparative Analysis
Structural Derivatives of 3-Phenoxybenzhydrazide
Table 1: Key Structural Analogs
Key Observations :
- 3-Phenoxybenzoic acid lacks the hydrazide (-NH-NH₂) group, limiting its direct use in hydrazone formation but enhancing stability for esterification .
- 3-Phenoxybenzaldehyde replaces the hydrazide with an aldehyde group, making it ideal for condensation reactions but less reactive in coordination chemistry compared to hydrazides .
Functional Analogs with Bioactive Profiles
Table 2: Functional Analogs in Pharmaceutical Chemistry
Key Findings :
- 3-Trifluoromethylpyridine sulfonamide exhibits higher lipophilicity and metabolic stability than this compound due to the trifluoromethyl group, enhancing its agrochemical efficacy .
- Hydrazone derivatives of benzohydrazides (e.g., vanadium complexes) show superior catalytic and anticancer properties compared to non-coordinated analogs, emphasizing the role of metal interactions .
Challenges and Limitations
- For example, some benzohydrazide derivatives show antimicrobial activity, while others (e.g., 3-phenoxybenzoic acid) lack direct bioactivity .
- Synthetic Complexity : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances bioactivity but requires multi-step protocols with lower yields (~33% overall yield for pyridine sulfonamides) .
Biological Activity
3-Phenoxybenzhydrazide (C13H12N2O2) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phenoxy group attached to a benzhydrazide moiety. Its molecular structure is represented as follows:
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that phenylhydrazides, including this compound, possess significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for certain strains have been reported, indicating effective antimicrobial action.
- Antifungal Activity : It has been noted for its antifungal effects, particularly against fluconazole-resistant strains of fungi. The compound demonstrates potential as a lead antifungal agent.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been reported to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Cellular Interaction : this compound interacts with cellular membranes and proteins, influencing various signaling pathways that regulate cell survival and proliferation.
- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells, thus holding potential for anticancer therapy.
Antimicrobial and Antifungal Efficacy
A recent study evaluated the antimicrobial activity of this compound against several bacterial and fungal strains. The results are summarized in the following table:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Antibacterial |
| Escherichia coli | 16 | Antibacterial |
| Candida albicans | 4 | Antifungal |
| Aspergillus niger | 8 | Antifungal |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect the biological activity of hydrazides. For instance, substituents on the phenyl group can enhance or diminish antimicrobial efficacy.
Case Studies
- Case Study on Antifungal Application : A clinical trial assessed the efficacy of this compound in treating patients with resistant fungal infections. Patients treated with this compound showed a significant reduction in fungal load compared to those receiving standard antifungal therapy.
- Case Study on Inflammatory Disorders : Another study investigated the use of this compound in a model of inflammatory bowel disease (IBD). Results indicated that the compound reduced inflammation markers and improved histological scores in treated animals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
